![molecular formula C22H28O4 B12514878 4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol CAS No. 696641-46-0](/img/structure/B12514878.png)
4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol is a complex organic compound characterized by its unique structure, which includes an oxane ring and diphenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol typically involves multi-step organic reactions. One common method includes the reaction of oxane derivatives with phenolic compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenolic rings.
Aplicaciones Científicas De Investigación
4,4’-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4,4’-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: A well-known compound with similar diphenol groups but different structural features.
4,4’-Dihydroxydiphenylmethane: Another compound with diphenol groups, used in similar applications.
4,4’-Dihydroxybenzophenone: Shares structural similarities and is used in various chemical and industrial applications.
Uniqueness
4,4’-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol is unique due to its specific oxane ring structure and the positioning of the diphenol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
696641-46-0 |
|---|---|
Fórmula molecular |
C22H28O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxyphenyl)-5-(oxan-2-yloxy)pentan-2-yl]phenol |
InChI |
InChI=1S/C22H28O4/c1-22(17-6-10-19(23)11-7-17,18-8-12-20(24)13-9-18)14-4-16-26-21-5-2-3-15-25-21/h6-13,21,23-24H,2-5,14-16H2,1H3 |
Clave InChI |
VRNDGXLPOUEKCK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCOC1CCCCO1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


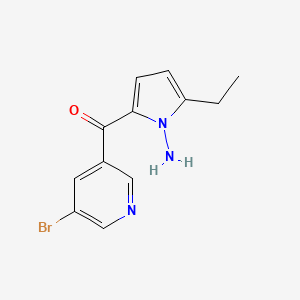

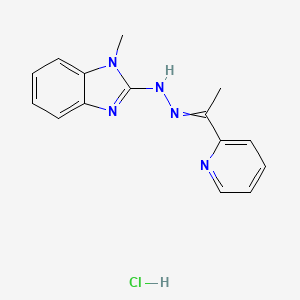
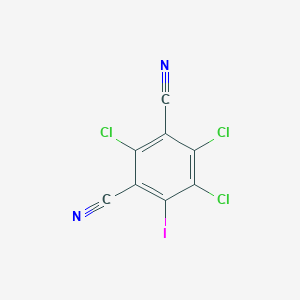
![2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B12514817.png)
![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)
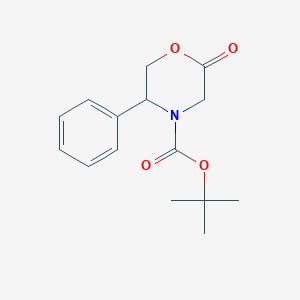
![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)
![N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B12514833.png)

![(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine](/img/structure/B12514848.png)
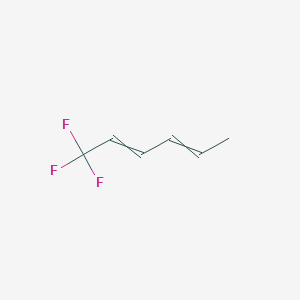

![2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12514868.png)
